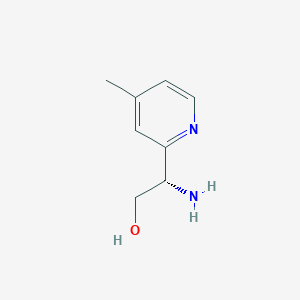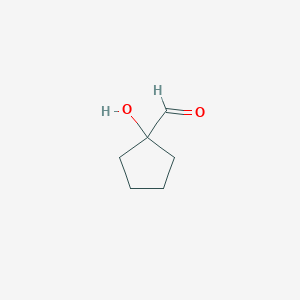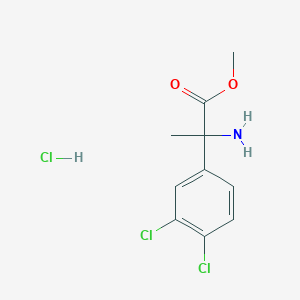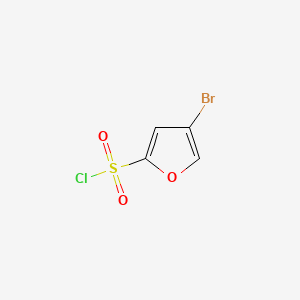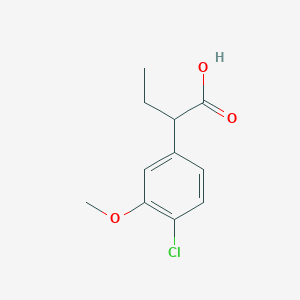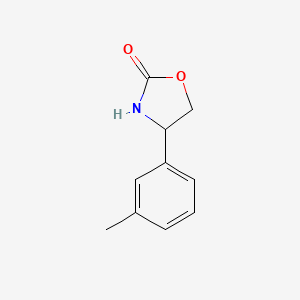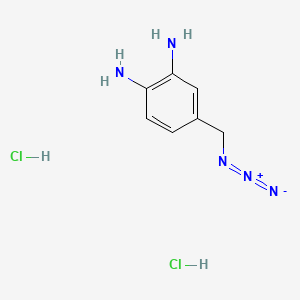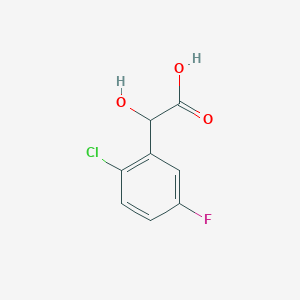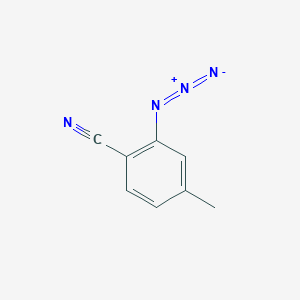![molecular formula C10H16O3 B13600173 4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes an ethoxy group and a carboxylic acid functional group. This compound is part of the bicyclo[2.2.1]heptane family, known for their rigidity and stability, making them valuable in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing bicyclo[2.2.1]heptane derivatives, including 4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid, involves a formal [4 + 2] cycloaddition reaction. This reaction is typically catalyzed by organocatalysts and can be performed under mild conditions, allowing for high enantioselectivity . Another approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles .
Industrial Production Methods
Industrial production of 4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The scalability of these reactions makes them suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace the ethoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ethoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the ethoxy group, making it less hydrophobic.
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and interactions.
7-Oxabicyclo[2.2.1]heptane derivatives: Contain an oxygen bridge, altering their chemical properties and applications.
Uniqueness
4-Ethoxybicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its ethoxy group, which enhances its hydrophobicity and can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications .
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
4-ethoxybicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-2-13-10-5-3-9(7-10,4-6-10)8(11)12/h2-7H2,1H3,(H,11,12) |
Clé InChI |
LPWPRULVFVAXQE-UHFFFAOYSA-N |
SMILES canonique |
CCOC12CCC(C1)(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


